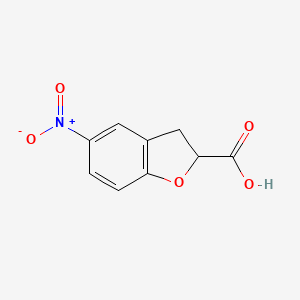
5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2,3-dihydrobenzofuran-2-carboxylicacid is a benzofuran derivative known for its unique structural features and diverse biological activities. Benzofuran compounds are widely recognized for their antimicrobial, anti-tumor, and anti-viral properties . This compound, in particular, has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydrobenzofuran-2-carboxylicacid typically involves the nitration of benzofuran derivatives. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, resulting in the formation of ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group yields the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
化学反応の分析
Types of Reactions: 5-Nitro-2,3-dihydrobenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
科学的研究の応用
5-Nitro-2,3-dihydrobenzofuran-2-carboxylicacid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and anti-tumor properties.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its antimicrobial and anti-tumor effects .
類似化合物との比較
- 2-Hydroxy-5-nitrobenzaldehyde
- Ethyl 5-nitrobenzofuran-2-carboxylate
- 5-Nitrofuran-2-carboxylic acid
Comparison: 5-Nitro-2,3-dihydrobenzofuran-2-carboxylicacid stands out due to its unique benzofuran core, which imparts distinct biological activities compared to other nitro compounds. Its structural features allow for diverse chemical modifications, making it a versatile scaffold in drug development .
特性
分子式 |
C9H7NO5 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC名 |
5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H,11,12) |
InChIキー |
VEAKWHRHOWQZIG-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


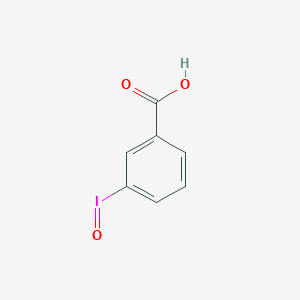

![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
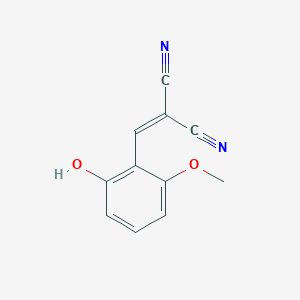
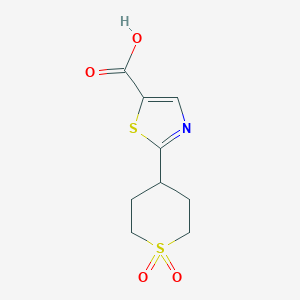

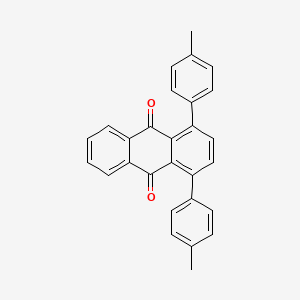
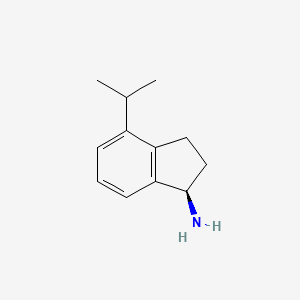
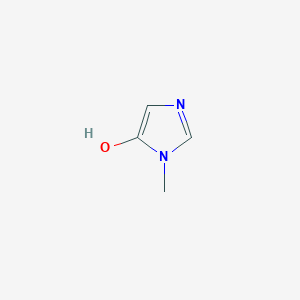

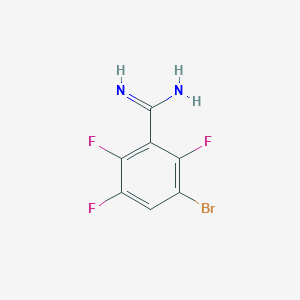

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
